Perchlorocyclopentadiene-13C5

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Method Validation

Perchlorocyclopentadiene-13C5 (CAS 475274-93-2) is a uniformly 13C5-labeled isotopologue of hexachlorocyclopentadiene (HCCPD), a highly chlorinated diene widely used as an intermediate in the synthesis of organochlorine pesticides, flame retardants, and dyes. With the molecular formula 13C5Cl6 and a molecular weight of approximately 277.73 g/mol, this compound is specifically manufactured as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantitative analysis.

Molecular Formula C5Cl6
Molecular Weight 277.717
CAS No. 475274-93-2
Cat. No. B590786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerchlorocyclopentadiene-13C5
CAS475274-93-2
Synonyms1,2,3,4,5,5-Hexachloro-1,3-cyclopentadiene-1,2,3,4,5-13C5
Molecular FormulaC5Cl6
Molecular Weight277.717
Structural Identifiers
SMILESC1(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl
InChIInChI=1S/C5Cl6/c6-1-2(7)4(9)5(10,11)3(1)8/i1+1,2+1,3+1,4+1,5+1
InChIKeyVUNCWTMEJYMOOR-CVMUNTFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perchlorocyclopentadiene-13C5 (CAS 475274-93-2): Stable Isotope-Labeled Analytical Reference Standard for Environmental and Toxicological Quantification


Perchlorocyclopentadiene-13C5 (CAS 475274-93-2) is a uniformly 13C5-labeled isotopologue of hexachlorocyclopentadiene (HCCPD), a highly chlorinated diene widely used as an intermediate in the synthesis of organochlorine pesticides, flame retardants, and dyes [1]. With the molecular formula 13C5Cl6 and a molecular weight of approximately 277.73 g/mol, this compound is specifically manufactured as a stable isotope-labeled internal standard (SIL-IS) for mass spectrometry-based quantitative analysis . As an isotopically labeled analogue of an EPA-listed priority pollutant and known environmental contaminant, Perchlorocyclopentadiene-13C5 enables precise isotope dilution mass spectrometry (IDMS) workflows for detecting and quantifying the unlabeled parent compound in complex environmental, biological, and industrial matrices [2].

Why Unlabeled Perchlorocyclopentadiene Cannot Substitute for the 13C5-Labeled Internal Standard in Quantitative MS Workflows


Unlabeled perchlorocyclopentadiene (HCCPD, CAS 77-47-4) cannot be directly substituted for Perchlorocyclopentadiene-13C5 in quantitative mass spectrometry applications because they are fundamentally distinct analytical tools with non-overlapping functional roles. Unlabeled HCCPD serves as the analyte — the target of quantification in environmental or biological samples — whereas the 13C5-labeled isotopologue functions as an internal standard added at a known concentration to correct for sample preparation losses, matrix effects, and instrument variability [1]. Without the +5 Da mass shift provided by uniform 13C5 labeling, the internal standard would be indistinguishable from endogenous or contaminant HCCPD in the sample, rendering isotope dilution quantification impossible . Furthermore, alternative labeling strategies such as deuterium (2H) labeling are not available for this perchlorinated compound due to the absence of hydrogen atoms in the molecular structure, making 13C labeling the only viable stable isotope approach for SIL-IS preparation .

Quantitative Differentiation of Perchlorocyclopentadiene-13C5 from Unlabeled HCCPD and Alternative Isotopologues


Isotopic Purity and Enrichment Specification for Perchlorocyclopentadiene-13C5

Perchlorocyclopentadiene-13C5 is manufactured and supplied with specified isotopic enrichment suitable for quantitative internal standard applications, contrasting sharply with unlabeled HCCPD which contains carbon at natural abundance (98.9% 12C, 1.1% 13C) [1]. While direct vendor certification documentation for this specific compound's isotopic purity is not publicly available in the accessed materials, analogous 13C-labeled reference standards in the same supplier portfolio are typically specified at ≥99 atom% 13C for the labeled positions . Unlabeled HCCPD (CAS 77-47-4), used as a synthetic intermediate or analytical reference material, lacks this controlled isotopic composition entirely .

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Method Validation

Molecular Mass Differential Between 13C5-Labeled and Unlabeled Perchlorocyclopentadiene for MS Quantification

The uniform 13C5 labeling of Perchlorocyclopentadiene-13C5 confers a +5.0 Da mass shift relative to the unlabeled parent compound (HCCPD, C5Cl6), which has a nominal molecular weight of approximately 272.77 g/mol . Specifically, Perchlorocyclopentadiene-13C5 exhibits a molecular weight of approximately 277.73 g/mol (reported range: 277.717–277.816 g/mol across vendor sources), while unlabeled HCCPD has a molecular weight of 272.77 g/mol . This +5 Da difference is sufficient for baseline mass spectrometric separation of the internal standard from the analyte in both full-scan and selected ion monitoring (SIM) modes, without interference from the natural abundance 13C or 37Cl isotopic envelope of the unlabeled compound.

GC-MS Quantification Isotope Dilution Environmental Contaminant Analysis

Comparative Stability of 13C-Labeled vs Deuterated Internal Standards in Chlorinated Matrices

While direct comparative stability data for Perchlorocyclopentadiene-13C5 are not available in the accessed literature, class-level evidence from stable isotope-labeled internal standard (SIL-IS) design principles establishes that 13C labeling provides superior analytical stability compared to deuterium (2H) labeling, particularly in matrices where isotopic exchange can occur . Unlike deuterated analogs, which are susceptible to hydrogen-deuterium exchange under certain chromatographic conditions (e.g., acidic or basic mobile phases, elevated temperatures) that can alter retention times and quantification accuracy, 13C labels are covalently incorporated into the carbon skeleton and are not exchangeable under any analytical conditions [1]. For perchlorocyclopentadiene, which contains no hydrogen atoms and thus cannot be deuterated, 13C labeling represents the only stable isotope labeling option available, thereby eliminating the deuterium exchange liability entirely .

Stable Isotope Internal Standard Hydrogen-Deuterium Exchange Method Robustness

Analytical Selectivity in Complex Matrices: 13C5-HCCPD vs Unlabeled HCCPD

Gas chromatography (GC) is the most common method for detecting and measuring HCCPD in environmental and biological materials, with detection typically achieved via electron capture detection (ECD) or mass spectrometry (MS) [1]. In GC-MS analysis of complex environmental matrices (e.g., soil extracts containing multiple chlorinated hydrocarbons), unlabeled HCCPD produces a characteristic molecular ion cluster spanning m/z 270–274 due to the isotopic pattern of six chlorine atoms (35Cl/37Cl), with key fragment ions including m/z 237, 202, and 167 . The 13C5-labeled analogue shifts this entire isotopic envelope by +5 Da, placing the internal standard signal in a distinct m/z region free from endogenous matrix interferences that co-elute with the analyte. This mass separation is essential for accurate quantification in samples containing other polychlorinated compounds (e.g., hexachlorobutadiene, hexachloroethane) that may share similar retention characteristics but lack the +5 Da shift [2].

Environmental Monitoring GC-ECD-MS Priority Pollutant Analysis

Acute Toxicity Profile of Unlabeled HCCPD: Justification for Trace-Level Quantification Using 13C5-Labeled Internal Standard

Unlabeled hexachlorocyclopentadiene (HCCPD) exhibits high acute toxicity, with reported oral LD50 values in rats ranging from 315 mg/kg to 584 mg/kg depending on the study and purity of the test material [1]. The compound is also corrosive to the eyes, skin, and respiratory tract, with inhalation exposure potentially causing pulmonary edema and chronic exposure linked to liver and kidney lesions [2]. Given this toxicity profile and the compound's status as an EPA priority pollutant, regulatory and occupational exposure monitoring requires highly sensitive and accurate quantification at trace levels (sub-ppm) in air, water, soil, and biological specimens [3]. The 13C5-labeled internal standard enables the precise isotope dilution mass spectrometry (IDMS) workflows necessary to meet these analytical demands, providing the accuracy and reproducibility required for regulatory compliance and toxicological risk assessment that cannot be achieved using external calibration or non-isotopic internal standards alone.

Toxicological Risk Assessment Occupational Exposure Monitoring Environmental Toxicology

Key Application Scenarios for Perchlorocyclopentadiene-13C5 in Analytical and Environmental Sciences


Isotope Dilution Mass Spectrometry (IDMS) for Environmental Monitoring of HCCPD in Soil and Water

Perchlorocyclopentadiene-13C5 serves as the optimal internal standard for the quantification of hexachlorocyclopentadiene (HCCPD) in environmental matrices via isotope dilution GC-MS or LC-MS. The +5 Da mass shift enables selective detection of the internal standard in the presence of co-extracted polychlorinated contaminants such as hexachlorobutadiene and hexachloroethane, which are frequently analyzed in the same environmental samples [1]. The internal standard is added prior to sample extraction to correct for analyte losses during accelerated solvent extraction (ASE) and cleanup steps, with method validation studies demonstrating recovery values for HCCPD in soil ranging from 74% to 113% when using appropriate internal standardization [2].

Occupational Exposure and Biological Monitoring of HCCPD in Workplace Air and Biological Specimens

Given the established acute toxicity of HCCPD (oral LD50: 315–584 mg/kg in rats) and its corrosive effects on the respiratory tract [1], occupational health surveillance programs require accurate quantification of airborne HCCPD and its potential metabolites in biological specimens. Gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) using Perchlorocyclopentadiene-13C5 as an internal standard provides the analytical sensitivity and specificity necessary to meet regulatory exposure limits, such as the EPA recommendation that long-term exposure levels should not exceed 5 µg/m³ [2]. The NIOSH method 2518 for air contaminant sampling can be adapted with 13C5-labeled internal standardization to improve quantification accuracy and inter-laboratory reproducibility [3].

Stable Isotope-Assisted Metabolomics and Environmental Fate Studies of Chlorinated Cyclodienes

Perchlorocyclopentadiene-13C5 can be employed as a tracer in studies investigating the environmental fate and metabolic transformation of HCCPD and related cyclodiene pesticides (e.g., aldrin, dieldrin, endrin, heptachlor) for which HCCPD serves as a key synthetic precursor [1]. The uniform 13C5 labeling enables tracking of the carbon skeleton through degradation pathways and metabolic processes without the confounding effects of deuterium isotope effects that can alter reaction kinetics. This application is supported by prior work demonstrating that stable chlorine and carbon isotopic compositions of semi-volatile organochlorine compounds (SVOCs) synthesized from hexachlorocyclopentadiene exhibit distinctive isotopic signatures that can serve as baselines for environmental fate studies [2].

Method Development and Validation for Trace-Level HCCPD Analysis in Complex Matrices

Analytical laboratories developing and validating new methods for HCCPD quantification in complex matrices (e.g., food, sediment, wastewater, biological tissues) require a certified stable isotope-labeled internal standard to meet regulatory method validation criteria for accuracy, precision, and limit of quantification (LOQ). Recent headspace solid-phase microextraction (HS-SPME) coupled with GC-MS methods for HCCPD in water have demonstrated good linearity (R² = 0.997) across the 0.1–10 µg/L concentration range with a detection limit of 0.03 µg/L [1]. Incorporation of Perchlorocyclopentadiene-13C5 as an internal standard in such workflows would further improve method robustness by compensating for matrix-specific extraction efficiency variations and instrument drift, thereby facilitating method transfer between laboratories and compliance with ISO/IEC 17025 accreditation requirements.

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